molecular formula C25H24O4 B3966771 dibenzyl 3-phenylpentanedioate

dibenzyl 3-phenylpentanedioate

Cat. No. B3966771
M. Wt: 388.5 g/mol
InChI Key: CPKOBIVKHNFWFL-UHFFFAOYSA-N
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Description

Dibenzyl 3-phenylpentanedioate, also known as DBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPP is a diester derivative of phenylpentanedioic acid and is synthesized through a multistep process involving the reaction of benzyl chloride with phenylpentanedioic acid.

Scientific Research Applications

Dibenzyl 3-phenylpentanedioate has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. This compound is a versatile building block for the synthesis of various organic compounds due to its unique chemical properties. It can be used as a precursor for the synthesis of various polyesters, polycarbonates, and polyamides, which have potential applications in the production of plastics, fibers, and coatings.

Mechanism of Action

The mechanism of action of dibenzyl 3-phenylpentanedioate is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes a condensation reaction with other compounds to form new chemical bonds. This compound can also act as a catalyst in some reactions, promoting the formation of new chemical bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and can scavenge free radicals in vitro. This compound has also been shown to inhibit the growth of some cancer cell lines in vitro, although further studies are needed to confirm these findings.

Advantages and Limitations for Lab Experiments

One of the main advantages of dibenzyl 3-phenylpentanedioate is its versatility as a building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its cost, as it is relatively expensive compared to other building blocks. Additionally, this compound may not be suitable for some reactions due to its unique chemical properties.

Future Directions

There are several future directions for the study of dibenzyl 3-phenylpentanedioate. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of research is the investigation of the potential applications of this compound in the production of biodegradable polymers and other sustainable materials. Additionally, further studies are needed to elucidate the mechanism of action and biochemical and physiological effects of this compound.

properties

IUPAC Name

dibenzyl 3-phenylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c26-24(28-18-20-10-4-1-5-11-20)16-23(22-14-8-3-9-15-22)17-25(27)29-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOBIVKHNFWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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